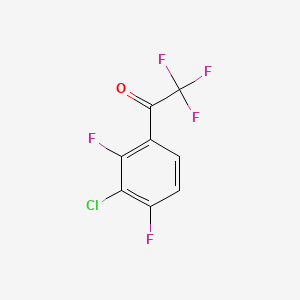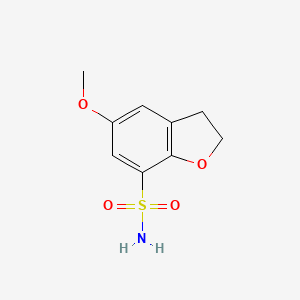
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may include the use of dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Análisis De Reacciones Químicas
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound. Reagents such as halogens, nitric acid, and sulfuric acid are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases such as cancer or psoriasis.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities in treating skin conditions.
These compounds share a similar benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C9H11NO4S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide |
InChI |
InChI=1S/C9H11NO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3,(H2,10,11,12) |
Clave InChI |
WMSWCUWTALHGCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)S(=O)(=O)N)OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



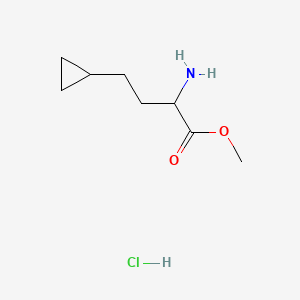
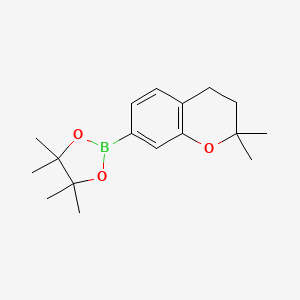
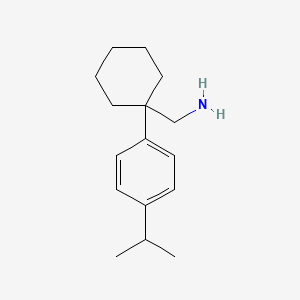
![4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)

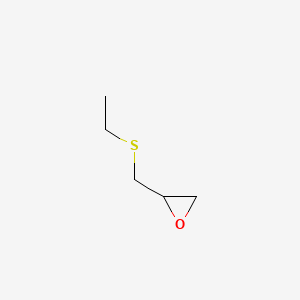
![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)
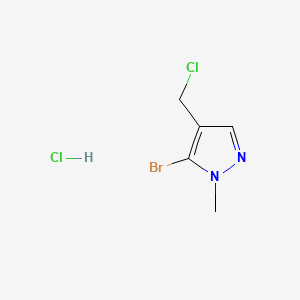
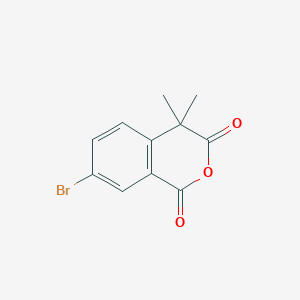
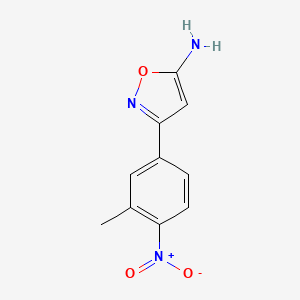

![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
